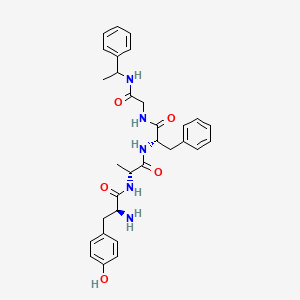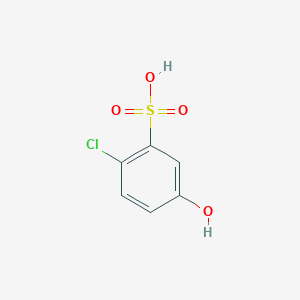
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- is a complex organic compound with a unique structure that combines elements of benzoic acid and anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the anthracene derivative. The esterification reaction is then carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, 4-chloro-, and 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-chloro-: A simpler derivative with similar chemical properties.
1,2,3,4-Tetrahydro-1-hydroxybenz(a)anthracene: Shares the anthracene core structure.
Benzoic acid, 4-chloro-, methyl ester: Another ester derivative with different substituents.
Uniqueness
The uniqueness of Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not observed with simpler compounds .
Properties
CAS No. |
91366-00-6 |
|---|---|
Molecular Formula |
C25H19ClO3 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[(1S,2R)-1-hydroxy-1,2,3,4-tetrahydrobenzo[a]anthracen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H19ClO3/c26-20-10-7-16(8-11-20)25(28)29-22-12-9-15-5-6-19-13-17-3-1-2-4-18(17)14-21(19)23(15)24(22)27/h1-8,10-11,13-14,22,24,27H,9,12H2/t22-,24-/m1/s1 |
InChI Key |
NFNIFNRSWNBIMG-ISKFKSNPSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]([C@@H]1OC(=O)C3=CC=C(C=C3)Cl)O)C4=CC5=CC=CC=C5C=C4C=C2 |
Canonical SMILES |
C1CC2=C(C(C1OC(=O)C3=CC=C(C=C3)Cl)O)C4=CC5=CC=CC=C5C=C4C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


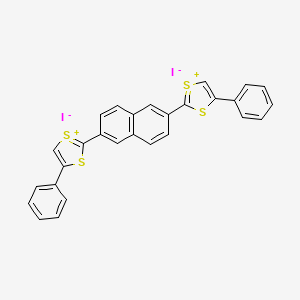
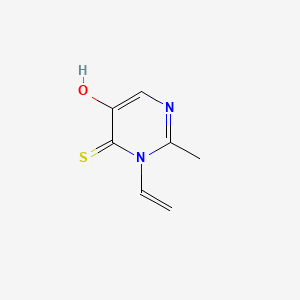
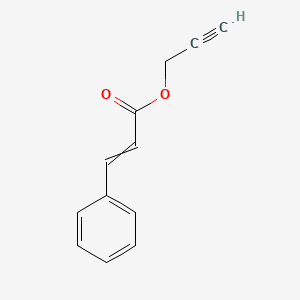
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
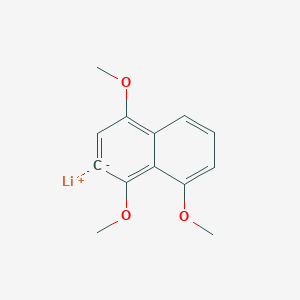
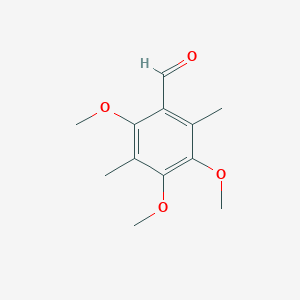
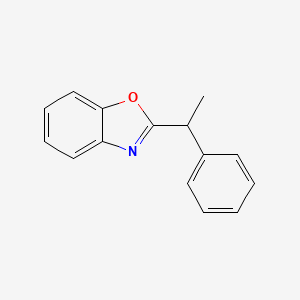
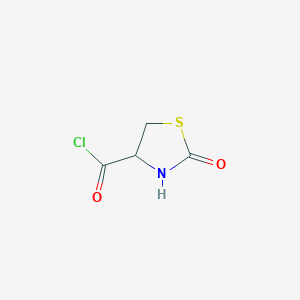
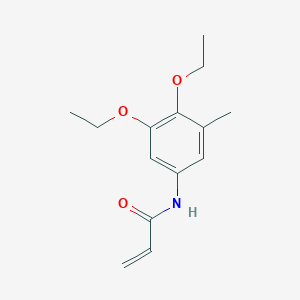
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
